[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Description
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is a synthetic organic compound featuring an imidazole core substituted with a 2-chlorobenzyl group at the 1-position and a methanamine moiety at the 4-position, in its hydrochloride salt form. Its synthesis likely involves chlorination or alkylation steps similar to related imidazole derivatives .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-11-4-2-1-3-9(11)6-15-7-10(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLMMZFGXCNRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a substitution reaction where a suitable chlorobenzyl halide reacts with the imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution and Amide Coupling
The primary amine group readily reacts with acyl chlorides or activated carboxylic acids to form amides. For example:
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Reagents : Indole-3-carboxylic acid, thionyl chloride (to generate the acid chloride), triethylamine (base).
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Conditions : Acetonitrile, −5°C → room temperature → reflux.
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Mechanism : Acid chloride formation followed by nucleophilic attack by the amine.
Representative Reaction Table:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Indole-3-carboxylic acid | Acetonitrile, −5°C → reflux | N-[(1H-Imidazol-4-yl)methyl]-1H-indole-3-carboxamide | 26 mg |
Reductive Amination
The amine group participates in reductive amination with aldehydes or ketones in the presence of reducing agents:
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Reagents : Aldehyde (e.g., 4-formyl-imidazole), sodium triacetoxyborohydride (STAB).
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Conditions : Dichloromethane/methanol, 50°C, acetic acid (catalyst).
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Mechanism : Imine formation followed by reduction.
Experimental Data:
| Aldehyde Component | Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Example 105B (quinazoline derivative) | STAB | DCM/MeOH | N-((1H-imidazol-4-yl)methyl)-methanamine | 62% |
Alkylation Reactions
The benzyl chloride moiety undergoes nucleophilic substitution with amines or other nucleophiles:
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Reagents : Cesium carbonate (base), DMF, 60°C.
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Mechanism : SN2 displacement of the chloride by the amine.
Example Protocol:
| Substrate | Base | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| 5-Chloro-1,4-dihydroisoquinolin-3(2H)-one | Cs₂CO₃ | DMF | 60°C | 5-Chloro-2-(1H-imidazol-4-ylmethyl)-derivative | 50% |
Hydrogenation and Salt Formation
The imidazole ring and benzyl group can undergo hydrogenation under catalytic conditions:
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Reagents : Raney nickel, hydrogen gas (5 bar), methanolic ammonia.
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Conditions : 40–50°C, 14–20 h.
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Product : Free base converted to hydrochloride salt via ethereal HCl.
Oxidation and Functionalization
The imidazole ring is susceptible to oxidation, forming N-oxides under strong oxidizing conditions:
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Reagents : Hydrogen peroxide, potassium permanganate.
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Conditions : Typically acidic or neutral aqueous media.
Reaction Trends and Key Findings:
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Amine Reactivity : The primary amine group is highly reactive in coupling and reductive amination reactions, often requiring mild bases (e.g., triethylamine) and polar aprotic solvents (DMF, acetonitrile).
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Steric Effects : The 2-chlorobenzyl group may hinder reactions at the imidazole N1 position, directing functionalization to the C4-methanamine group.
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Salt Stability : The hydrochloride salt enhances solubility in polar solvents but may necessitate neutralization (e.g., with Cs₂CO₃) for certain reactions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways.
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer activities. Some studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. In vitro studies have shown promising results against several cancer cell lines.
Antitubercular Activity
Given the global health challenge posed by tuberculosis, compounds like this compound are being evaluated for their antitubercular activity. Research indicates that these compounds can inhibit the growth of Mycobacterium tuberculosis, offering a potential avenue for developing new treatments against this pathogen.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The compound was tested against a panel of bacteria and fungi, showing significant inhibition at low concentrations. The study concluded that such compounds could be developed into effective antimicrobial agents for clinical use.
Evaluation of Anticancer Potential
Another research article focused on the anticancer properties of imidazole derivatives, highlighting the mechanism by which these compounds induce apoptosis in cancer cells. The study utilized cell viability assays and flow cytometry to demonstrate that this compound effectively reduced cell proliferation in various cancer cell lines.
Mechanism of Action
The mechanism of action of [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Structural Insights :
- Chlorine vs.
- Heterocyclic Variations : Thiophene-substituted analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, which may influence target selectivity .
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- Solubility : Hydrochloride salts generally improve water solubility. The 3-methoxy analog is a colorless to light yellow solid, suggesting similar physical states for the target compound .
- Stability : Chlorinated derivatives (e.g., ) are stable under standard conditions but may degrade in the presence of strong oxidizers .
Pharmacological Activity
- Receptor Binding: Analogous imidazole derivatives () act as adenosine receptor ligands. The 2-chloro substituent may enhance affinity due to increased lipophilicity and steric fit .
- Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., cyclobutylmethyl in ) may reduce bioavailability, whereas electron-withdrawing groups (Cl) could improve target engagement .
Biological Activity
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, with CAS number 1439899-12-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanism of action, and other relevant pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃ClN₃
- Molecular Weight : 258.14 g/mol
- CAS Number : 1439899-12-3
The compound features a chlorobenzyl group attached to an imidazole ring, which is known for its biological activity in various therapeutic areas.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of imidazole derivatives, including this compound. Research indicates that imidazole compounds can exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 0.11 | |
| MCF-7 (Breast Cancer) | 15.63 | |
| PC-3 (Prostate Cancer) | 13.6 | |
| HCT-116 (Colon Cancer) | 48.37 |
The above data illustrates that the compound exhibits varying degrees of potency across different cancer types, with the A549 cell line showing particularly high sensitivity.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key kinases involved in cancer progression. Similar imidazole derivatives have been shown to target FLT3 and Aurora kinases, which are crucial for cell proliferation and survival in cancer cells .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various imidazole derivatives for their anticancer properties. The study found that modifications to the imidazole structure significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
In another study focusing on iron-based chemotherapeutic agents, it was noted that compounds similar to this compound exhibited enhanced efficacy when combined with metal complexes, indicating potential for combination therapies in cancer treatment .
Pharmacological Activities Beyond Anticancer Effects
Apart from anticancer properties, imidazole derivatives have been investigated for their antimicrobial and anti-inflammatory activities. The presence of the imidazole ring is often associated with these effects, making it a versatile scaffold in drug development.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use in well-ventilated areas with local exhaust systems to prevent inhalation exposure .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol generation, use NIOSH-approved respirators (e.g., N95) .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent dispersion .
- Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to verify the imidazole ring protons (δ 7.2–7.8 ppm) and benzyl substituents (δ 4.5–5.0 ppm for CH) .
- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z 253.73 (M+H) .
- Elemental Analysis : Confirm Cl content via ion chromatography (expected ~14.0% w/w) .
Q. What solvents are compatible with this compound for reaction optimization?
- Methodological Answer :
- Polar aprotic solvents : DMF, DMSO (stable at <60°C).
- Protic solvents : Methanol, ethanol (avoid prolonged heating due to possible esterification of the benzyl group) .
- Incompatible solvents : Chlorinated solvents (e.g., DCM) may induce side reactions under basic conditions .
Advanced Research Questions
Q. How can conflicting stability data between this compound and its analogs be resolved?
- Methodological Answer :
- Comparative TGA/DSC : Perform thermogravimetric analysis to assess decomposition temperatures. For example, analogs with methoxy substituents decompose at 180–200°C, while chloro derivatives may show higher thermal stability .
- Reactivity Screening : Test stability against common oxidizers (e.g., KMnO) and reducing agents (e.g., NaBH) under controlled conditions .
- DFT Calculations : Use computational models to predict electron density differences at the benzyl and imidazole moieties, which influence reactivity .
Q. What strategies are effective for minimizing byproducts during nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C to suppress elimination pathways (e.g., formation of imidazole-4-carbaldehyde) .
- Base Selection : Use non-nucleophilic bases like DBU to deprotonate the methanamine group without attacking the benzyl chloride moiety .
- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to isolate the desired product from dimeric byproducts .
Q. How can researchers design a robust protocol for assessing the compound’s cytotoxicity in vitro?
- Methodological Answer :
- Cell Lines : Use HepG2 (liver) and HEK293 (kidney) cells to evaluate organ-specific toxicity .
- Dose Range : Test concentrations from 1 µM to 100 µM, with 24–72 hr exposure times.
- Endpoint Assays : Combine MTT assay (mitochondrial activity) with LDH release (membrane integrity) to cross-validate results .
- Positive Control : Compare with cisplatin (IC ~5 µM in HepG2) to benchmark toxicity .
Data Contradiction Analysis
Q. Why do solubility values for this compound vary significantly across literature reports?
- Resolution Strategy :
- pH-Dependent Solubility : Measure solubility in buffers (pH 2–10) to identify ionization effects. The hydrochloride salt is highly soluble in water (>50 mg/mL) but precipitates at pH >7 .
- Particle Size : Use dynamic light scattering (DLS) to confirm if discrepancies arise from micronization (e.g., nano vs. microcrystalline forms) .
Q. How should researchers address conflicting reports on the compound’s reactivity with Grignard reagents?
- Resolution Strategy :
- In Situ IR Monitoring : Track imine formation (C=N stretch at ~1650 cm) during reactions with MeMgBr .
- Stoichiometric Control : Limit Grignard reagent to 1.1 eq to avoid overalkylation at the imidazole NH position .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
